Cas no 1144037-44-4 (2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone;hydrochloride)

2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride
- NE44851
- Z600428514
- 2-(4-chlorophenoxy)-1-piperazin-1-ylethanone;hydrochloride
- 2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone;hydrochloride
- 1144037-44-4
- EN300-49974
- AKOS026852211
- 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-onehydrochloride
- SCHEMBL16825661
- G79047
-
- インチ: 1S/C12H15ClN2O2.ClH/c13-10-1-3-11(4-2-10)17-9-12(16)15-7-5-14-6-8-15;/h1-4,14H,5-9H2;1H
- InChIKey: XCZLNMCXBSFGJL-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)OCC(N1CCNCC1)=O.Cl
計算された属性
- せいみつぶんしりょう: 290.0588831g/mol
- どういたいしつりょう: 290.0588831g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 249
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6
2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X95625-5g |
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride |
1144037-44-4 | 98% | 5g |
¥2008.0 | 2023-09-05 | |
Enamine | EN300-49974-0.1g |
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride |
1144037-44-4 | 95% | 0.1g |
$131.0 | 2023-02-10 | |
Enamine | EN300-49974-0.5g |
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride |
1144037-44-4 | 95% | 0.5g |
$295.0 | 2023-02-10 | |
Enamine | EN300-49974-5.0g |
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride |
1144037-44-4 | 95% | 5.0g |
$1569.0 | 2023-02-10 | |
eNovation Chemicals LLC | Y1261742-1g |
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride |
1144037-44-4 | 98% | 1g |
$170 | 2024-06-06 | |
Chemenu | CM475625-500mg |
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride |
1144037-44-4 | 95%+ | 500mg |
$298 | 2022-09-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X95625-1g |
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride |
1144037-44-4 | 98% | 1g |
¥808.0 | 2023-09-05 | |
Enamine | EN300-49974-0.25g |
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride |
1144037-44-4 | 95% | 0.25g |
$187.0 | 2023-02-10 | |
Enamine | EN300-49974-1.0g |
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride |
1144037-44-4 | 95% | 1.0g |
$378.0 | 2023-02-10 | |
Enamine | EN300-49974-10.0g |
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride |
1144037-44-4 | 95% | 10.0g |
$3062.0 | 2023-02-10 |
2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone;hydrochloride 関連文献
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone;hydrochlorideに関する追加情報
2-(4-Chlorophenoxy)-1-piperazin-1-yl-ethanone; Hydrochloride: A Comprehensive Overview
The compound with CAS No. 1144037-44-4, commonly referred to as 2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone; hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug development. The piperazine ring, a six-membered ring containing two nitrogen atoms, plays a central role in its molecular architecture, contributing to its stability and reactivity. The hydrochloride salt form further enhances its solubility and bioavailability, making it an attractive candidate for various therapeutic applications.
Recent studies have highlighted the importance of piperazine derivatives in medicinal chemistry, particularly in the design of bioactive molecules. The 4-chlorophenoxy group attached to the piperazine ring introduces electronic and steric effects that can influence the compound's interaction with biological targets. This group also contributes to the molecule's lipophilicity, which is crucial for crossing biological membranes and binding to protein receptors. The combination of these structural elements makes 2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone; hydrochloride a promising lead compound for further exploration in drug discovery.
One of the most exciting aspects of this compound is its potential as a modulator of cellular signaling pathways. Research has shown that piperazine-containing compounds can interact with various enzymes and receptors, including kinases and G-protein coupled receptors (GPCRs). The hydrochloride form of this compound has been shown to exhibit selective binding to certain targets, suggesting its potential utility in treating conditions such as inflammation, neurodegenerative diseases, and cancer. These findings underscore the importance of continued research into the biological activity and mechanism of action of this compound.
The synthesis of 2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone; hydrochloride involves a series of well-established organic reactions, including nucleophilic substitution and condensation reactions. The use of piperazine as a starting material allows for easy functionalization, enabling the introduction of diverse substituents that can modulate the compound's properties. The formation of the hydrochloride salt is typically achieved through protonation of the piperazine nitrogen atoms, which not only improves solubility but also enhances stability under physiological conditions.
In terms of pharmacokinetics, this compound demonstrates favorable absorption and distribution profiles, making it suitable for oral administration. Preclinical studies have shown that it exhibits low toxicity at therapeutic doses, which is a critical factor for its potential use in human medicine. Furthermore, its ability to penetrate cellular membranes efficiently suggests that it could be effective in targeting intracellular pathogens or disease-causing agents.
Recent advancements in computational chemistry have provided new insights into the molecular interactions of 2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone; hydrochloride with biological systems. Molecular docking studies have revealed that the compound can bind to key residues in enzyme active sites, potentially inhibiting their catalytic activity. These findings have paved the way for further experimental validation and optimization of the compound's therapeutic potential.
In conclusion, 2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone; hydrochloride represents a compelling example of how structural modifications can lead to bioactive molecules with significant therapeutic potential. Its unique combination of chemical properties and biological activity makes it a valuable tool for researchers in the field of medicinal chemistry. As ongoing studies continue to unravel its mechanisms of action and optimize its pharmacokinetic properties, this compound holds great promise for advancing our understanding of drug design and development.
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